Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride
Description
Chemical Identity and Systematic Nomenclature
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride is a structurally unique cyclobutane derivative characterized by its stereochemical configuration and functional group arrangement. The compound’s systematic IUPAC name reflects its trans-configuration at the 3-amino and 1-fluoro substituents, with a methyl ester and hydrochloride salt completing the molecular architecture.
Table 1: Molecular Identity of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁ClFNO₂ |
| Molecular Weight | 183.61 g/mol |
| CAS Registry Number | 2231663-84-4 |
| SMILES Notation | O=C([C@@]1(F)CC@HC1)OC.[H]Cl |
The trans-configuration ensures distinct spatial orientation, critical for its interactions in biological and chemical systems. The fluorine atom at position 1 and the amino group at position 3 introduce electronic and steric effects that influence reactivity and binding affinity.
Historical Development and Discovery
The synthesis of this compound emerged from advancements in fluorinated cyclobutane chemistry during the early 21st century. Cyclobutane derivatives gained prominence in medicinal chemistry due to their conformational rigidity and metabolic stability, with fluorinated analogs becoming a focal point for optimizing pharmacokinetic properties. While specific discovery timelines for this compound are not publicly documented, its development aligns with broader trends in amino acid transporter research and positron emission tomography (PET) tracer design.
Key synthetic milestones include:
- Fluorination Techniques : Adaptation of nucleophilic fluorination methods using reagents like diethylaminosulfur trifluoride (DAST) to introduce fluorine at the cyclobutane ring.
- Stereochemical Control : Development of chiral catalysts and protecting group strategies to achieve the trans-configuration.
- Salt Formation : Optimization of hydrochloride salt formation to enhance solubility and stability for biomedical applications.
Position in Cyclobutane Derivative Research
This compound occupies a niche in cyclobutane research due to its dual functionalization (amino and fluoro groups) and stereochemical precision. Its structural features align with three key trends in the field:
Table 2: Comparative Analysis of Cyclobutane Derivatives
- Conformational Restriction : The trans-configuration locks the molecule into a specific conformation, reducing entropy penalties during target binding.
- Metabolic Stability : Fluorination at position 1 mitigates oxidative degradation, extending half-life in biological systems.
- Versatile Intermediate : The methyl ester and hydrochloride salt facilitate further derivatization for drug discovery, particularly in oncology and neurology.
The compound’s role in PET tracer development is particularly noteworthy. Analogous fluorinated cyclobutanes, such as ¹⁸F-fluciclovine, demonstrate high tumor-to-background contrast in gliomas and prostate cancer, underscoring the potential of this compound as a precursor for diagnostic agents.
Properties
IUPAC Name |
methyl 3-amino-1-fluorocyclobutane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2.ClH/c1-10-5(9)6(7)2-4(8)3-6;/h4H,2-3,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTPEAOONJIDPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC(C1)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Reaction Pathways
Solid-Phase Synthesis via Nucleophilic Fluorination
A patented solid-phase method enables efficient synthesis of fluorinated cyclobutane analogs, including precursors to this compound. The process employs a Merrifield resin or Wang resin functionalized with a sulfonyl fluoride linker. The cyclobutane core is constructed through:
- Resin Activation : A sulfonyl chloride-functionalized linker (e.g., 4-sulfonylfluorobenzoyl chloride) reacts with the resin in dichloromethane or acetonitrile under basic conditions (triethylamine, 0–5°C, 2–4 h).
- Cyclobutane Ring Formation : Trans-3-amino-1-hydroxycyclobutane-1-carboxylate is coupled to the resin via nucleophilic displacement of the sulfonyl fluoride group. This step requires anhydrous conditions (chloroform, 40–60°C, 12–24 h) to prevent hydrolysis.
- Fluorination : Treatment with anhydrous KF or CsF in tBuOH/acetonitrile (1:1 v/v) replaces the hydroxyl group with fluorine. CsF minimizes elimination side reactions, achieving >85% radiochemical yield in related difluorinated analogs.
Table 1: Key Reaction Parameters for Solid-Phase Synthesis
| Step | Reagents/Conditions | Yield | Key Challenges |
|---|---|---|---|
| Linker attachment | Sulfonyl chloride, DCM, TEA, 0°C | 92% | Moisture sensitivity |
| Cyclobutane coupling | Chloroform, 50°C, 18 h | 78% | Competing elimination |
| Fluorination | CsF, tBuOH/MeCN, 80°C, 30 min | 68% | Olefin byproduct formation |
Solution-Phase Cyclization and Hydrochloride Formation
A solution-phase route reported by VulcanChem involves cyclobutane ring construction followed by amino group protection and fluorination:
- Cyclobutane Precursor Synthesis : Methyl 3-nitrocyclobutane-1-carboxylate is reduced to the amine using H₂/Pd-C in methanol (25°C, 6 h, 95% yield).
- Stereoselective Fluorination : The hydroxyl group at position 1 is converted to a triflate (CF₃SO₃⁻) using triflic anhydride in dichloromethane (−20°C, 1 h), followed by displacement with tetrabutylammonium fluoride (TBAF) in THF (0°C, 2 h, 70% yield).
- Hydrochloride Salt Formation : The free amine is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt (93% yield).
Purification and Analytical Characterization
Chromatographic Purification
Industrial-Scale Optimization Challenges
Elimination Byproduct Mitigation
Fluorination at the cyclobutane 1-position risks β-elimination to form cyclopropane derivatives. Strategies to suppress this include:
Applications in Radiopharmaceutical Development
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride serves as a precursor for [¹⁸F]FACBC, a PET tracer for prostate cancer imaging. Radiolabeling involves nucleophilic substitution with [¹⁸F]fluoride (K₂CO₃/Kryptofix 222, 100°C, 10 min), achieving molar activities >50 GBq/μmol.
Chemical Reactions Analysis
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino or fluorine groups are replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
Tumor Imaging Agent
One of the most notable applications of methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride is as a radiolabeled amino acid for positron emission tomography (PET) imaging. The compound has been evaluated for its ability to localize tumors effectively, particularly in glioblastoma and prostate cancer.
- Mechanism of Action : The transport of this compound into cells occurs primarily via system L and system ASC, which are amino acid transport systems . Studies have indicated that it exhibits significant uptake in tumor tissues compared to normal brain tissue, making it a promising candidate for cancer imaging .
- Clinical Studies : In clinical settings, this compound has shown high tumor-to-brain ratios in PET scans, which is crucial for distinguishing malignant tissues from healthy ones. For instance, in a study involving patients with glioblastoma multiforme, the compound demonstrated superior localization capabilities compared to traditional imaging agents like fluorodeoxyglucose (FDG) .
Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. Its structural features allow it to interact with various biological systems, potentially leading to therapeutic effects against certain types of cancer cells.
Case Studies and Clinical Insights
Several case studies have explored the efficacy of this compound in clinical settings:
- In one case involving a patient with prostate cancer, PET imaging using this compound revealed significant tumor uptake, aiding in treatment planning and monitoring .
These findings underscore the compound's potential as both a diagnostic tool and a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the compound can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target molecule. The exact pathways involved depend on the specific application and target being studied .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
1-Aminocyclobutane[¹¹C]carboxylic Acid (ACBC)
- Structure: Features a cyclobutane ring with a single amino group and a carboxylic acid substituent. Lacks fluorine.
- Pharmacological Activity : ACBC demonstrates preferential incorporation into tumor tissues in animal models, with rapid blood clearance and low toxicity .
- Synthesis : Synthesized via a modified Bücherer-Strecker technique, yielding high radioactivity for positron emission tomography (PET) imaging .
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
- Structure : Azetidine (4-membered ring) core with a naphthalene-propoxy substituent.
- Pharmacological Activity : Reported as a neuroprotective agent in Korean J Physiol Pharmacol (2014), though specific data on cyclobutane analogues are unavailable .

- Key Difference : The azetidine ring and bulky naphthalene group contrast with the compact cyclobutane and fluorine in the target compound, impacting steric interactions in biological targets.
cis-2-(Trifluoromethyl)cyclopropane-1-carboxylic Acid
- Structure : Cyclopropane ring with a trifluoromethyl group and carboxylic acid.
- Commercial Data : Priced at \$216 per 250 mg (AS95641), significantly cheaper than the target compound .
- Key Difference : The cyclopropane scaffold and trifluoromethyl group may confer greater ring strain and electronic effects compared to the cyclobutane-fluorine system.
Pharmacokinetic and Toxicological Comparisons
- Target Compound: No direct toxicity data available; however, fluorinated cyclobutanes like trans-3-fluorocyclobutan-1-ol (AS15100, \$180/250 mg) are marketed without reported toxicity flags .
Data Tables
Table 1: Structural and Commercial Comparison
Biological Activity
Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride is a compound with a unique chemical structure that includes a cyclobutane ring, an amino group, and a fluorine atom. This combination of features contributes to its potential biological activity and applications in medicinal chemistry. The compound's molecular formula is C₆H₁₁ClFNO₂, and it has a molecular weight of 183.61 g/mol.
Chemical Structure and Properties
The structural characteristics of this compound play a significant role in its biological interactions. The presence of the amino group may enhance its reactivity and ability to interact with biological systems, while the fluorine atom can improve its metabolic stability and bioavailability.
Biological Activity
Preliminary studies have indicated that this compound exhibits promising biological properties. These include:
- Pharmacokinetic Properties : The compound's interaction with biological systems can provide insights into its absorption, distribution, metabolism, and excretion (ADME) profiles.
- Therapeutic Potential : Its structural features suggest potential applications in treating various conditions, particularly in cancer therapy.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds can provide further insights into the unique biological activity of this compound. The following table summarizes key features of related compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl cis-3-amino-1-fluorocyclobutane-1-carboxylate HCl | C₆H₁₁ClFNO₂ | Cis configuration; potentially different biological activity |
| Methyl 3-amino-cyclobutane-1-carboxylate | C₆H₁₁NO₂ | Lacks fluorine; may exhibit different reactivity |
| trans-3-Amino-cyclobutanol | C₄H₉NO | Simplified structure; useful for comparison |
This table highlights the uniqueness of this compound, particularly its fluorinated structure, which may enhance its stability and bioactivity compared to non-fluorinated analogs.
Case Studies and Research Findings
Research involving related compounds like 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) has provided valuable insights into their biological activities:
- Prostate Cancer Imaging : FACBC has been used as a radiotracer for positron emission tomography (PET) in prostate cancer patients. A study demonstrated that FACBC could effectively visualize tumors, indicating its potential utility in clinical settings for treatment planning .
- Tumor Localization : In animal models, [18F]FACBC showed significant uptake in gliosarcoma tumors compared to normal brain tissue, suggesting its effectiveness for tumor localization in imaging studies .
- Transport Mechanisms : Studies have elucidated the transport mechanisms of FACBC in prostate cancer cells, identifying specific amino acid transporters involved in its uptake. This understanding may inform the development of targeted therapies using this compound .
Q & A
Q. What are the established synthetic routes for Methyl trans-3-amino-1-fluorocyclobutane-1-carboxylate hydrochloride, and what parameters critically influence yield?
Methodological Answer: Synthesis typically involves:
Cyclobutane Ring Formation : Cycloaddition or ring-closing metathesis to construct the fluorinated cyclobutane core.
Fluorination : Electrophilic fluorination agents (e.g., Selectfluor®) or nucleophilic substitution to introduce fluorine at the 1-position.
Amino Group Introduction : Trans-3-amine installation via reductive amination or protected amine intermediates.
Esterification : Methanol-mediated ester formation under acidic catalysis.
Salt Formation : Reaction with HCl to yield the hydrochloride salt.
Q. Key Parameters :
- Temperature control during fluorination to avoid ring-opening side reactions.
- Stereochemical preservation during amine introduction (e.g., chiral auxiliaries or enantioselective catalysis).
- Purification via recrystallization or column chromatography to isolate the trans-isomer .
Q. Which spectroscopic and chromatographic methods are most effective for confirming stereochemistry and purity?
Methodological Answer:
- NMR Spectroscopy :
- ¹⁹F NMR : Confirms fluorination position and absence of byproducts.
- ²D NMR (COSY, NOESY) : Resolves trans/cis stereochemistry by analyzing spatial proton-proton correlations.
- HPLC with Chiral Columns : Differentiates enantiomers; retention times compared to standards.
- Mass Spectrometry (HRMS) : Validates molecular weight and salt adducts.
- X-ray Crystallography (if crystals are obtainable): Provides definitive stereochemical assignment .
Q. What are the stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Moisture Sensitivity : Store in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the ester or amine groups.
- Temperature : -20°C for long-term storage; ambient temperature for short-term use.
- Light Protection : Amber vials to avoid photodegradation of the fluorinated cyclobutane ring.
- Stability Testing : Periodic HPLC analysis to monitor degradation (e.g., free amine formation) .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data when analyzing stereoisomers?
Methodological Answer:
- Solvent Variation : Use deuterated DMSO or CDCl₃ to assess solvent-dependent chemical shift changes.
- Dynamic NMR : Elevated temperatures to detect rotamers or conformational exchange broadening.
- Isotopic Labeling : ¹³C-labeled compounds to enhance signal resolution in crowded spectra.
- Comparative Analysis : Cross-reference with computational NMR predictions (DFT-based tools like Gaussian) .
Q. What strategies mitigate racemization during synthesis of the trans-3-amino configuration?
Methodological Answer:
- Low-Temperature Reactions : Conduct amide coupling or alkylation steps at 0–5°C to reduce thermal racemization.
- Chiral Protecting Groups : Use tert-butoxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to stabilize the amine.
- Enantioselective Catalysis : Employ transition-metal catalysts (e.g., Ru-based) for asymmetric hydrogenation of imine intermediates.
- In Situ Monitoring : Use circular dichroism (CD) spectroscopy to track optical activity during synthesis .
Q. How do computational models assist in predicting reactivity of the fluorinated cyclobutane ring?
Methodological Answer:
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) to predict ring stability under nucleophilic attack.
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction conditions (e.g., polar aprotic solvents for SN2 pathways).
- Transition State Analysis : Identifies energy barriers for ring-opening reactions, guiding reagent selection (e.g., bulky bases to minimize steric strain) .
Q. Data Contradiction Analysis Example
| Observed Issue | Potential Cause | Resolution Strategy |
|---|---|---|
| Discrepancy in ¹H NMR shifts | Solvent polarity effects | Re-run in deuterated DMSO vs. CDCl₃ |
| Unaccounted mass spec peaks | HCl salt dissociation in solution | Use milder ionization (ESI-MS) |
| Variable HPLC retention times | Enantiomer interconversion | Lower column temperature; chiral GC |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

